N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Description
The compound N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine belongs to the thieno[3,2-d]pyrimidine class, a scaffold renowned for its diverse pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory effects . The presence of furan and morpholine substituents may enhance solubility, bioavailability, or target binding affinity, as morpholine-containing analogs are frequently employed in kinase inhibitors . This article compares its structural and functional attributes with related compounds, focusing on synthesis, molecular properties, and biological activities.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-14(22-6-1)13(20-4-7-21-8-5-20)10-17-16-15-12(3-9-23-15)18-11-19-16/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQUFWEDZMWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2SC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones . The key steps include:
Cyclization: Heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones.
Substitution: Introducing the furan and morpholine groups through nucleophilic substitution reactions.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thienopyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and furan rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted thienopyrimidines and furan derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral properties.
Chemical Research: It serves as a building block for the synthesis of other complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among thieno[3,2-d]pyrimidin-4-amine derivatives include substituents on the pyrimidine core, which dictate target specificity and potency. Below is a comparative analysis:
Pharmacokinetic and Solubility Considerations
- Morpholine and Furan Moieties : The target compound’s morpholine and furan groups likely improve aqueous solubility, similar to morpholine-containing aurora kinase inhibitors .
- Trifluoromethyl Groups : AWG117 and AWB124 leverage trifluoromethyl substituents for enhanced membrane permeability and metabolic stability .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Morpholine ring : A six-membered heterocyclic compound with one oxygen and one nitrogen atom.
- Thienopyrimidine core : A fused bicyclic structure that contributes to the compound's pharmacological properties.
The IUPAC name for this compound is this compound, indicating its complex nature and potential for interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in signal transduction pathways.
- Receptor Modulation : It may act on specific receptors that regulate cellular processes, affecting gene expression and metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting a role in antimicrobial therapy.
Antimicrobial Efficacy
Recent studies have assessed the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Staphylococcus aureus | 25 | High |
| Pseudomonas aeruginosa | 75 | Low |
These results highlight the compound's variable effectiveness across different bacterial species.
Anticancer Potential
In vitro studies have explored the anticancer properties of this compound. The following table summarizes findings from cell line assays:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa | 15 | High |
| MCF7 | 30 | Moderate |
| A549 | 45 | Low |
These data suggest that the compound exhibits significant cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Several case studies have been documented regarding the biological activity of compounds similar to this compound:
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine exhibited broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
- Case Study on Cancer Therapy : Research highlighted in Cancer Research demonstrated that thienopyrimidine derivatives could induce apoptosis in cancer cells through caspase activation pathways . This provides a potential framework for developing targeted therapies based on the core structure of this compound.
Q & A
Q. What are the critical factors influencing the synthesis yield and purity of this compound?
The synthesis of thienopyrimidine derivatives requires precise control of reaction conditions. Key factors include:
- Temperature : Optimized heating (e.g., 100°C for 24 hours in ethanol) ensures complete cyclization without decomposition .
- Catalysts : Palladium or copper catalysts improve coupling reactions involving morpholine or furan substituents .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol or toluene minimizes side reactions .
- Purification : Silica gel chromatography (e.g., 70:30 dichloromethane/ethyl acetate gradient) resolves structurally similar byproducts .
Q. Which analytical techniques are most reliable for structural confirmation?
Multi-modal characterization is essential:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., furan’s α-protons at δ 6.3–7.2 ppm, morpholine’s N-CH signals) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between thienopyrimidine and morpholine rings (e.g., 12.8° twist observed in similar derivatives) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z for CHNOS: 353.13) .
Q. How should researchers design initial biological activity screening assays?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence polarization or FRET assays to measure binding to kinases or inflammatory targets (IC values typically <1 µM for potent thienopyrimidines) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC values and selectivity indices .
- Solubility testing : Employ shake-flask methods with PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for morpholine and furan substituents?
Systematic modifications and biological testing are required:
- Morpholine replacement : Compare with piperidine or thiomorpholine analogs to evaluate impact on target binding (e.g., ∆pIC values) .
- Furan bioisosteres : Substitute furan with thiophene or pyrrole to assess electronic effects on aromatic stacking interactions .
- Substituent positioning : Synthesize para- vs. meta-substituted furan derivatives and analyze activity shifts using molecular docking .
Q. What experimental strategies resolve contradictory data in target engagement studies?
Address discrepancies via orthogonal methods:
- SPR vs. ITC : Surface plasmon resonance (SPR) provides kinetic data (k/k), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics (∆H, ∆S) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization post-treatment .
- Cryo-EM/X-ray co-crystallography : Visualize compound-protein interactions at atomic resolution to validate binding modes .
Q. What computational approaches predict metabolic stability and off-target effects?
Q. How should researchers optimize in vivo pharmacokinetics for this compound?
Refine formulations and dosing regimens:
- Prodrug strategies : Introduce acetyl or phosphate groups to improve water solubility (e.g., 10-fold increase in C observed with prodrugs) .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance half-life (e.g., t extension from 2 to 8 hours in murine models) .
- Tissue distribution studies : Radiolabel the compound (e.g., ) and quantify accumulation in target organs via scintillation counting .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
